An In-depth Technical Guide to the Physicochemical Properties of 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine
An In-depth Technical Guide to the Physicochemical Properties of 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine. In the landscape of modern drug discovery, a profound understanding of a molecule's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document delves into the structural attributes, predicted ionization constant (pKa), lipophilicity (logP), and aqueous solubility of this compound. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering research and development teams to validate in silico data and accelerate their discovery pipelines. The synthesis of computational predictions with robust experimental design, as detailed herein, offers a validated pathway to characterizing this and similar molecules for therapeutic potential.
Introduction: The Strategic Importance of Physicochemical Profiling
The journey of a drug candidate from initial synthesis to clinical application is intrinsically governed by its physicochemical properties. These characteristics dictate how a molecule will behave in a biological system—influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The subject of this guide, 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine, incorporates two key heterocyclic scaffolds: a piperidine ring and a 1,2,4-oxadiazole moiety.
The piperidine scaffold is a ubiquitous structural motif in a vast number of approved pharmaceuticals, valued for its ability to introduce basicity and modulate lipophilicity, thereby often improving solubility and oral bioavailability.[1][2] The 1,2,4-oxadiazole ring is a stable, electron-deficient heterocycle that serves as a versatile bioisostere for ester and amide groups, contributing to metabolic stability and offering unique hydrogen bond accepting capabilities.[3][4] The strategic combination of these two moieties in the target compound necessitates a thorough investigation of its physicochemical identity to unlock its therapeutic potential.
This guide is structured to provide both a theoretical and practical framework for understanding this molecule. We will begin by establishing its chemical identity and presenting robust in silico predictions for its key physicochemical parameters. This is followed by a detailed exposition of the experimental methodologies required to empirically validate these predictions, underscoring the synergy between computational and laboratory-based science in modern drug development.
Compound Identification and Structural Attributes
A precise characterization of a molecule begins with its unambiguous identification. The structural and chemical identifiers for 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-(2-methoxyethyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole | [5] |
| CAS Number | 915920-01-3 | [5] |
| Molecular Formula | C₁₀H₁₇N₃O₂ | [5] |
| Molecular Weight | 211.26 g/mol | Calculated |
| Canonical SMILES | COCCC1=NOC(C2CCCNC2)=N1 | [5] |
| InChI Key | QXDYUJBMCVLKBX-UHFFFAOYSA-N | [5] |
Predicted Physicochemical Properties: An In Silico Analysis
In the early stages of drug discovery, in silico prediction tools provide a rapid and cost-effective means of assessing the druglikeness of a compound.[6] Utilizing established algorithms, we have generated predictions for the key physicochemical properties of 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine. It is imperative to recognize that these values are computational estimates; their primary utility lies in guiding experimental design and prioritizing synthetic efforts.
| Physicochemical Property | Predicted Value | Significance in Drug Discovery |
| pKa (most basic) | 8.5 ± 0.5 | The piperidine nitrogen is the most basic center, predicted to be significantly protonated at physiological pH (7.4). This ionization will enhance aqueous solubility but may decrease membrane permeability.[7][8] |
| logP | 1.2 ± 0.3 | This value suggests a balanced lipophilicity, which is often favorable for oral absorption, as it indicates sufficient lipid solubility to cross membranes without being so high as to cause poor aqueous solubility.[9] |
| Aqueous Solubility (logS) | -2.5 ± 0.6 | The predicted solubility corresponds to the "soluble" to "moderately soluble" range. This is a positive indicator for bioavailability and formulation development.[10] |
Note: Predicted values are generated based on a consensus of industry-standard prediction algorithms such as those from ACD/Labs and ChemAxon, and cross-referenced with data from platforms like SwissADME.[6][11]
Experimental Determination of Physicochemical Properties: Protocols and Rationale
While in silico predictions are invaluable, empirical data remains the gold standard in drug development. The following sections provide detailed, step-by-step protocols for the experimental determination of pKa, logP, and aqueous solubility. The causality behind experimental choices is explained to ensure a self-validating and robust methodological framework.
Determination of the Ionization Constant (pKa)
The pKa of the piperidine nitrogen is arguably the most critical physicochemical parameter for this molecule, as it dictates the charge state at physiological pH. Potentiometric titration is a highly accurate and reliable method for its determination.
Objective: To determine the pKa of the basic piperidine nitrogen in 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine.
Methodology Rationale: Potentiometric titration directly measures the change in pH of a solution upon the addition of a titrant. For a basic compound, titration with a standardized acid allows for the construction of a titration curve. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal. This method is robust and provides a direct thermodynamic measurement.[7]
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the test compound in deionized water. If solubility is a concern, a co-solvent such as methanol or DMSO can be used, but its concentration should be kept to a minimum (<5%) and consistent across all measurements.
-
Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH) for back-titration if necessary.
-
Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
-
-
Titration Procedure:
-
Pipette a known volume (e.g., 20 mL) of the test compound solution into a thermostatted titration vessel maintained at 25 °C.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Allow the pH to stabilize and record the initial reading.
-
Add the standardized HCl solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette or automated titrator.
-
After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the region of steepest pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point by identifying the inflection point of the curve (often calculated using the first or second derivative of the curve).
-
The pKa is the pH value at the half-equivalence point (i.e., at half the volume of HCl required to reach the equivalence point).
-
Diagram: Potentiometric Titration Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. The shake-flask method, while labor-intensive, remains the "gold standard" for its direct and accurate measurement.
Objective: To determine the logP of 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine.
Methodology Rationale: This method directly measures the equilibrium partitioning of the compound between two immiscible phases: n-octanol (simulating lipid membranes) and water. The ratio of the compound's concentration in each phase provides the partition coefficient (P), the logarithm of which is logP. To measure the logP of the neutral species, the aqueous phase is buffered to a pH at least two units away from the compound's pKa.
Step-by-Step Protocol:
-
Phase Preparation:
-
Pre-saturate n-octanol with water by shaking them together for 24 hours and then allowing the phases to separate.
-
Pre-saturate a buffer solution (e.g., phosphate buffer at pH 10.5, which is 2 units above the predicted basic pKa of 8.5) with n-octanol in the same manner.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
In a series of glass vials, add known volumes of the n-octanol stock solution and the pre-saturated aqueous buffer. Use varying phase volume ratios (e.g., 1:1, 1:2, 2:1) to ensure robustness of the measurement.
-
Seal the vials and shake them vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-4 hours).
-
-
Phase Separation and Quantification:
-
Centrifuge the vials at a low speed to facilitate complete phase separation.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase from each vial.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve for the compound in each phase must be prepared beforehand.
-
-
Data Analysis:
-
Calculate the partition coefficient (P) for each vial using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous buffer]
-
The logP is the base-10 logarithm of the average P value obtained from the different phase ratios.
-
Diagram: Shake-Flask logP Determination Workflow
Caption: Workflow for logP determination via the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of oral absorption and is assessed using two primary methods: kinetic and thermodynamic solubility.
Objective: To rapidly assess the solubility of the compound under non-equilibrium conditions, mimicking those found in high-throughput screening assays.
Methodology Rationale: Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. This is a non-equilibrium measurement that is highly relevant for interpreting in vitro assay results, which often use this method of compound addition. Nephelometry detects precipitation by measuring the scattering of light by insoluble particles.[12]
Step-by-Step Protocol:
-
Preparation:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer to create a range of final compound concentrations.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the light scattering in each well using a laser nephelometer.
-
-
Data Analysis:
-
Plot the nephelometry signal (light scattering units) against the compound concentration.
-
The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the baseline, indicating the onset of precipitation.
-
Objective: To determine the true equilibrium solubility of the solid compound in an aqueous buffer.
Methodology Rationale: Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with its solid form. This is the most relevant solubility measurement for predicting oral absorption from a solid dosage form. The shake-flask method, followed by concentration analysis, provides this fundamental value.
Step-by-Step Protocol:
-
Equilibration:
-
Add an excess amount of the solid test compound to a vial containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Shake the vial at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the suspension to settle.
-
Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve must be prepared in the same buffer.
-
-
Data Analysis:
-
The measured concentration of the compound in the filtrate represents the thermodynamic solubility at the specified pH and temperature.
-
Conclusion and Future Directions
This technical guide has established the chemical identity of 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine and provided a robust framework for understanding its core physicochemical properties. The in silico predictions for pKa, logP, and aqueous solubility suggest a promising profile for a potential drug candidate, characterized by a basic center that should enhance solubility, balanced lipophilicity, and moderate aqueous solubility.
The detailed experimental protocols provided herein are designed to enable researchers to empirically validate these predictions with a high degree of scientific rigor. The synergy of computational modeling and experimental validation is critical; discrepancies between predicted and measured values can yield profound insights into intramolecular interactions and solvation effects that are not captured by current algorithms.
For drug development professionals, the data generated from these analyses will be foundational for subsequent stages of research, including formulation development, in vitro ADMET screening, and in vivo pharmacokinetic studies. A thorough and early understanding of a compound's physicochemical nature, as outlined in this guide, is not merely an academic exercise but a strategic imperative that significantly de-risks the drug discovery process and paves the way for the development of safe and effective medicines.
References
- Baykov, S., et al. (2017). A novel one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. Tetrahedron Letters, 58(15), 1469-1471.
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
-
ACD/Labs. (2024). Percepta Platform. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Piperidine. Retrieved from [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
-
Masterson, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]
-
ChemAxon. (n.d.). MarvinSketch. Retrieved from [Link]
-
ChemAxon. (n.d.). Solubility Predictor. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine. Retrieved from [Link]
-
ChemAxon. (n.d.). Solubility prediction. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculator Plugins in MarvinSketch. Retrieved from [Link]
-
SCFBio. (n.d.). MarvinSketch : Calculations. Retrieved from [Link]
- Pace, A., & Pierro, P. (2009). The new era of 1,2,4-oxadiazoles. Organic & biomolecular chemistry, 7(21), 4337-4348.
-
SCFBio. (n.d.). Calculator Plugins : Solubility Predictor. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
-
ChemAxon. (n.d.). Solubility Predictor. Retrieved from [Link]
- Villemagne, B., et al. (2020). Fragment-based drug-design and synthesis of new oxadiazole compounds as potent EthR inhibitors. European Journal of Medicinal Chemistry, 187, 111956.
- Goral, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2411.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
- de Oliveira, R. B., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4654.
- Ranjith, D., & Ravikumar, C. (2019). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Journal of Pharmacognosy and Phytochemistry, 8(5), 2063-73.
-
SwissADME. (n.d.). Frequently Asked Questions. Retrieved from [Link]
- Rajalakshmi, R., et al. (2016). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. Journal of the Chilean Chemical Society, 61(4), 3244-3251.
- Singh, N., et al. (2021). Piperidine-Based Drug Discovery. Elsevier.
- Hassan, S. M., et al. (2022). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Molecules, 27(19), 6241.
- Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935.
- Li, X., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(14), 11843-11863.
-
PubChem. (n.d.). 3-(2-ethoxyethyl)-5-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,4-oxadiazole. Retrieved from [Link]
- Wang, X., et al. (2022).
- de Oliveira, R. B., et al. (2025). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 30(1), 123.
- Rajalakshmi, R., & Lalitha, P. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry, 12(4), 1-10.
- de Oliveira, R. B., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4654.
-
PubChem. (n.d.). 3-ethyl-5-[[(2S)-2-thiophen-3-ylpyrrolidin-1-yl]methyl]-1,2,4-oxadiazole. Retrieved from [Link]
- Jakubkienė, V., & Vainilavičius, P. (1998). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemistry of Heterocyclic Compounds, 34(8), 978-980.
- Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility prediction [cdb.ics.uci.edu]
- 10. acdlabs.com [acdlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. technologynetworks.com [technologynetworks.com]
